TNO155 TNO155 Batoprotafib is an inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2; src homology region 2 domain phosphatase; PTPN11), with potential antineoplastic activity. Upon oral administration,batoprotafib binds to and inhibits SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the RAS-RAF-ERK signaling pathway. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation.
Brand Name: Vulcanchem
CAS No.: 1801765-04-7
VCID: VC5178172
InChI: InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1
SMILES: CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Molecular Formula: C18H24ClN7OS
Molecular Weight: 421.9 g/mol

TNO155

CAS No.: 1801765-04-7

Cat. No.: VC5178172

Molecular Formula: C18H24ClN7OS

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

TNO155 - 1801765-04-7

Specification

CAS No. 1801765-04-7
Molecular Formula C18H24ClN7OS
Molecular Weight 421.9 g/mol
IUPAC Name (3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Standard InChI InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1
Standard InChI Key UCJZOKGUEJUNIO-IINYFYTJSA-N
Isomeric SMILES C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
SMILES CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Canonical SMILES CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N

Introduction

Pharmacological Profile of TNO155

Pharmacodynamic Effects

In OSCC cell lines, TNO155 induced dose-dependent suppression of phosphorylated MEK (p-MEK) and ERK (p-ERK) within 1 hour of treatment, persisting for 24 hours in sensitive models . Concurrent inhibition of JAK/STAT signaling—evidenced by reduced p-JAK1, p-STAT1, and p-STAT3—suggests broad pathway modulation beyond MAPK . Resistant cell lines exhibited elevated mTOR pathway activity, marked by increased 4E-BP1 and p-70S6K levels .

Preclinical Efficacy and Resistance Mechanisms

In Vitro Antitumor Activity

A genome-wide CRISPR/Cas9 screen identified PTPN11 as a top essential gene in 21 OSCC cell lines . TNO155 treatment in these models resulted in:

  • Apoptosis induction: 2.5-fold increase in caspase-3/7 activity at 10 μM .

  • Colony formation suppression: 80% reduction at 5 μM in sensitive lines (ORL-195, SCC-9) .

Table 1: TNO155 Efficacy in OSCC Cell Lines

Cell LineIC<sub>50</sub> (μM)Apoptosis (% Increase)Colony Suppression (%)
ORL-1950.822085
SCC-91.218078
BICR10>102015
PE/CA-PJ15>102512

Resistance Pathways

Intrinsic resistance correlated with mTOR pathway hyperactivation. MTOR-dependent OSCC lines showed 3.2-fold higher p-70S6K levels compared to sensitive counterparts (p<0.001) . Feedback upregulation of p-SHP2 (Y542) occurred in resistant models, mirroring observations in liver cancer cell lines .

Clinical Development and Trial Data

Phase I Dose Escalation (NCT03114319)

In this first-in-human trial, 118 patients with advanced solid tumors received TNO155 across multiple dosing schedules :

  • Cohorts: 1.5–70 mg once daily (QD), 30–50 mg twice daily (BID), and continuous QD regimens.

  • Patient demographics: 54% colorectal cancer, 16% gastrointestinal stromal tumor, 12% NSCLC, 8% head and neck squamous cell carcinoma (HNSCC) .

Table 2: Key Clinical Outcomes

ParameterResult
Stable disease rate20% (24/118)
Median prior therapies4 (range 1–10)
Treatment discontinuation92% (109/118; 80% progression)

Combination Strategies to Overcome Resistance

Synergy With mTOR Inhibition

Co-treatment with everolimus (mTOR inhibitor) enhanced TNO155 efficacy in resistant OSCC models, achieving combination index (CI) values of 0.3–0.6 (CI<1 indicates synergy) . This aligns with preclinical evidence that mTOR pathway activation confers resistance to SHP2 inhibition.

Future Directions and Challenges

Biomarker Development

Identification of predictive biomarkers remains critical. Potential candidates include:

  • Baseline p-SHP2 levels: Higher expression correlated with resistance in preclinical models .

  • MTOR pathway activation: 4E-BP1/p-70S6K ratio as a resistance indicator .

Ongoing Clinical Trials

As of April 2025, TNO155 is being evaluated in Phase Ib/II studies combining with KRAS inhibitors (e.g., sotorasib) and EGFR blockers. The withdrawn hepatic impairment trial highlights the need for dedicated pharmacokinetic studies in organ dysfunction populations .

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